Equilin sulfate is a naturally occurring estrogenic compound that is primarily derived from the urine of pregnant mares. It is a significant component of conjugated equine estrogens, which are widely used in hormone replacement therapy for managing menopausal symptoms such as hot flashes, vaginal dryness, and osteoporosis. Equilin sulfate is known for its estrogenic activity, mimicking the effects of endogenous estrogens by binding to estrogen receptors in various tissues, thereby triggering cellular responses that alleviate menopausal symptoms and promote bone health.
The primary source of equilin sulfate is the urine of pregnant mares, where it is found alongside other estrogenic compounds. The extraction process involves collecting urine and purifying it to isolate the desired estrogens, which are then chemically modified to form sulfate conjugates. This method of extraction is essential for producing pharmaceutical formulations that contain equilin sulfate.
Equilin sulfate is classified as a steroid hormone and more specifically as a sulfated steroid. It belongs to a group of compounds known as conjugated estrogens, which also includes other estrogens like estrone and estradiol. Its classification as a sulfated compound enhances its solubility and bioavailability in biological systems, making it suitable for therapeutic applications .
The synthesis of equilin sulfate primarily occurs through the extraction and purification of estrogens from pregnant mare urine. The process can be summarized as follows:
The industrial production of equilin sulfate involves large-scale operations where urine collection is followed by several purification steps, including filtration and chromatography techniques. These methods ensure the isolation of high-purity equilin sulfate suitable for pharmaceutical use. Additionally, biotransformation methods have been explored for sustainable synthesis routes that may reduce environmental impact .
Equilin sulfate has a complex steroid structure characterized by multiple rings and functional groups, including a sulfate group that enhances its solubility. The molecular formula of equilin sulfate is CHOS, with a molecular weight of approximately 370.4 g/mol.
Equilin sulfate can undergo various chemical reactions that modify its structure:
Common reagents used in these reactions include:
Equilin sulfate exerts its biological effects primarily through binding to estrogen receptors located in various tissues, including the hypothalamus and bones. Upon binding, it activates signaling pathways that lead to physiological responses:
Equilin sulfate has several significant applications in scientific research and medicine:
Equilin sulfate, systematically named [(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate, is a sulfated steroid ester derived from the equine estrogen equilin. Its CAS registry number is 27540-07-4, and its molecular formula is C₁₈H₂₀O₅S, yielding a molecular weight of 348.413 g/mol [6]. The compound features a Δ⁷,9(11)-diene system (dual double bonds at positions C7-C8 and C9-C11) in ring B and a 17-ketone group in ring D. The sulfate group is esterified at the C3 position of the phenolic A-ring, a key site for estrogenic activity. The stereochemistry at chiral centers C9, C13, and C14 follows the typical estrane configuration (9S,13S,14S), which is critical for receptor binding [4] [6].
Equilin sulfate serves as a prodrug to unconjugated equilin (C₁₈H₂₀O₂, MW 268.36 g/mol) via enzymatic desulfation. Key distinctions include:
Table 1: Comparative Properties of Equilin Sulfate and Related Estrogens
Property | Equilin Sulfate | Equilin | 17β-Dihydroequilin |
---|---|---|---|
Molecular Formula | C₁₈H₂₀O₅S | C₁₈H₂₀O₂ | C₁₈H₂₂O₂ |
Molecular Weight | 348.413 g/mol | 268.36 g/mol | 270.37 g/mol |
ERα Binding Affinity* | Inactive (prodrug) | 13% of estradiol | 113% of estradiol |
Key Functional Groups | C3-sulfate, 17-ketone | C3-OH, 17-ketone | C3-OH, 17β-OH |
Relative to estradiol = 100% [4]
The sulfate group confers high water solubility, essential for oral and intravenous administration. While exact solubility data is limited in the literature, its ionic nature suggests it exceeds the solubility of unconjugated equilin (1.41 mg/L in water at 25°C) [3] [6]. Equilin sulfate demonstrates greater metabolic stability than equilin due to reduced hepatic first-pass metabolism. Key pharmacokinetic parameters include:
Table 2: Pharmacokinetic Parameters of Equilin Sulfate vs. Equilin
Parameter | Equilin Sulfate | Equilin |
---|---|---|
Metabolic Clearance Rate | 176 ± 44 L/day/m² | 1,982–3,300 L/day/m² |
Half-Life (Terminal) | 190 ± 23 min | 19–27 min |
Plasma Protein Binding | 39% (SHBG + albumin) | Not reported |
Primary Metabolic Pathway | Deconjugation → equilin | Sulfation, reduction |
Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
While explicit spectral data for equilin sulfate is unavailable in the provided sources, its precursor equilin (C₁₈H₂₀O₂) exhibits the following key ¹H-NMR features [4]:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7